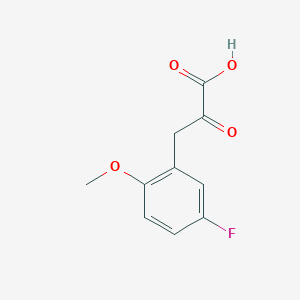
2-Methoxy-2-(oxolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydrofuran and is characterized by the presence of a methoxy group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, are employed to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and use in drug development.
Industry: It is utilized in the production of specialty chemicals, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and oxolane ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(oxolan-2-yl)ethan-1-ol
- 2-(2-(2-ethoxyethoxy)ethoxy)ethan-1-ol
- 2-(oxolan-3-yloxy)ethan-1-ol
Uniqueness
2-Methoxy-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific structural features, such as the position of the methoxy group and the oxolane ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C7H14O3/c1-9-7(4-8)6-2-3-10-5-6/h6-8H,2-5H2,1H3 |
InChI Key |
NZZYIZCTPVIGPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)
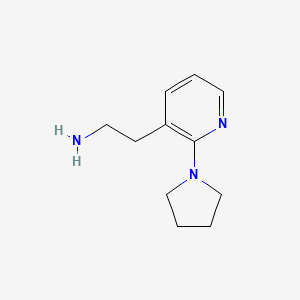
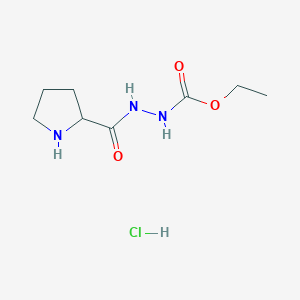
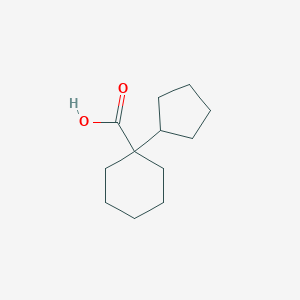
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
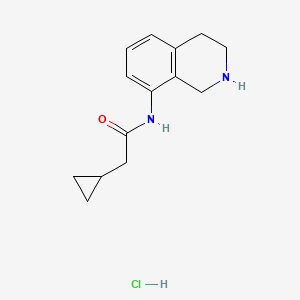

![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)
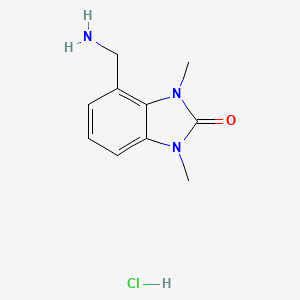
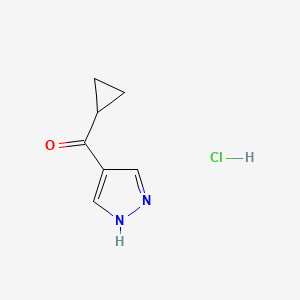
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
